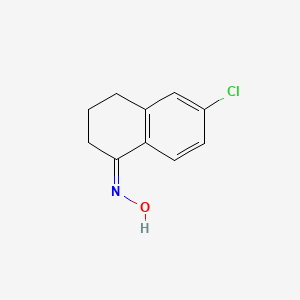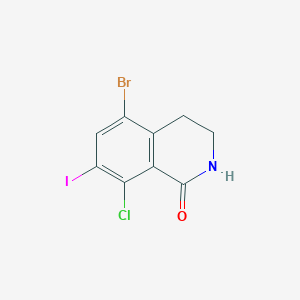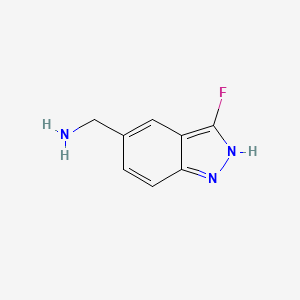
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a naphthyridine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure.
Naphthyridine: A bicyclic compound containing nitrogen atoms, similar to the core structure of the compound .
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Uniqueness
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C17H17N5O |
|---|---|
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-10(18)15-13(11-6-3-4-8-20-11)14(17(23)19-2)16-12(22-15)7-5-9-21-16/h3-10H,18H2,1-2H3,(H,19,23) |
Clé InChI |
JAOBPUAAGFBZGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(C(=C1C3=CC=CC=N3)C(=O)NC)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)



![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)

![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)
![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)
![Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13901157.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)



